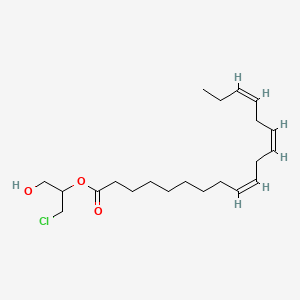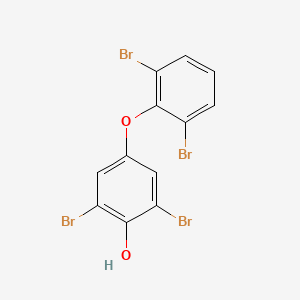![molecular formula C28H16N2O6S B13437503 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) involves multiple steps. The synthetic route typically starts with the preparation of the thiobisphenol intermediate, which is then reacted with appropriate reagents to form the final oxazinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazinone rings or the thiobisphenol moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an impurity marker for Deferasirox.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects and mechanisms.
Medicine: As an impurity of Deferasirox, it is relevant in the context of drug formulation and quality control.
Mécanisme D'action
The mechanism of action of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) is not well-documented. as an impurity of Deferasirox, it may share some similar pathways. Deferasirox functions by binding to iron and facilitating its excretion from the body, thus reducing iron overload. The molecular targets and pathways involved in the action of this compound would likely include interactions with iron and other metal ions.
Comparaison Avec Des Composés Similaires
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) can be compared with other similar compounds, such as:
Deferasirox: The parent compound, used as an iron chelator.
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): Another oxazinone derivative with a different phenylene linkage.
2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol): A compound with a similar phenylene structure but different functional groups.
The uniqueness of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) lies in its specific thiobisphenol and oxazinone structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C28H16N2O6S |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
2-[2-hydroxy-5-[4-hydroxy-3-(4-oxo-1,3-benzoxazin-2-yl)phenyl]sulfanylphenyl]-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C28H16N2O6S/c31-21-11-9-15(13-19(21)27-29-25(33)17-5-1-3-7-23(17)35-27)37-16-10-12-22(32)20(14-16)28-30-26(34)18-6-2-4-8-24(18)36-28/h1-14,31-32H |
Clé InChI |
IRPQJPVBYQOYLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N=C(O2)C3=C(C=CC(=C3)SC4=CC(=C(C=C4)O)C5=NC(=O)C6=CC=CC=C6O5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


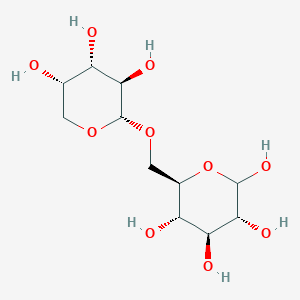
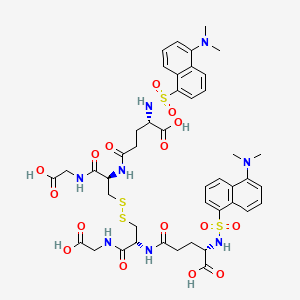
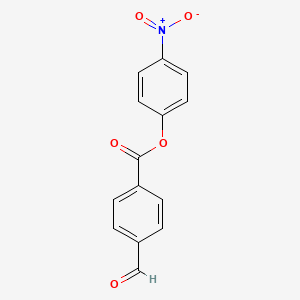
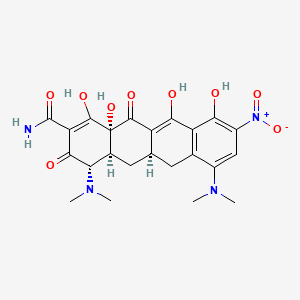
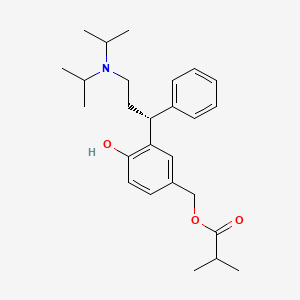
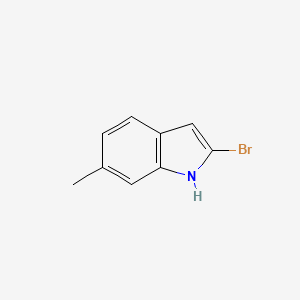
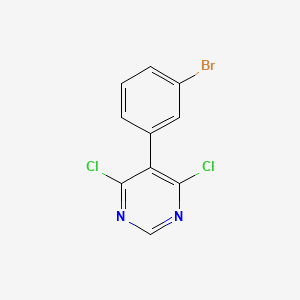
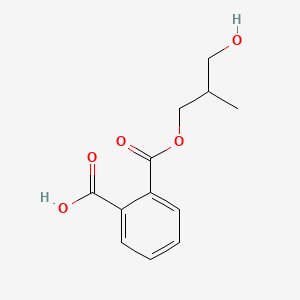
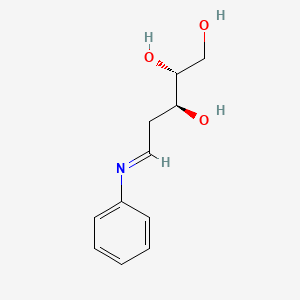
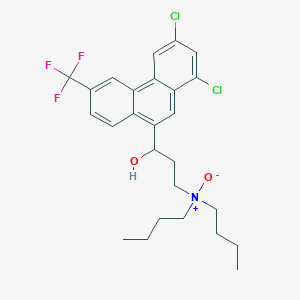

![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
